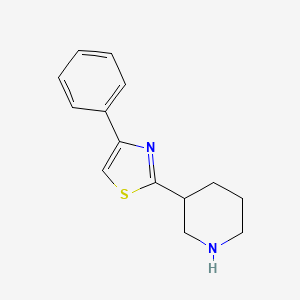
4-Phenyl-2-(piperidin-3-yl)thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Phenyl-2-(piperidin-3-yl)thiazole is a heterocyclic compound that features a thiazole ring fused with a piperidine ring and a phenyl group. Thiazole rings are known for their aromaticity and presence in various biologically active molecules . Piperidine rings are also significant in medicinal chemistry due to their presence in numerous pharmaceuticals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-2-(piperidin-3-yl)thiazole typically involves the formation of the thiazole ring followed by the introduction of the piperidine and phenyl groups. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of α-haloketones with thioamides can yield thiazoles . The piperidine ring can be introduced through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production methods for such compounds often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of catalysts and specific reaction conditions to ensure efficient production. The exact industrial methods can vary based on the desired scale and application .
Análisis De Reacciones Químicas
Types of Reactions
4-Phenyl-2-(piperidin-3-yl)thiazole can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the piperidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole and piperidine rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and halides .
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups .
Aplicaciones Científicas De Investigación
4-Phenyl-2-(piperidin-3-yl)thiazole has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Phenyl-2-(piperidin-3-yl)thiazole involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and specificity . These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-Phenylthiazole: Lacks the piperidine ring, which can affect its biological activity.
4-Phenylthiazole: Similar structure but without the piperidine ring.
2-(Piperidin-3-yl)thiazole: Similar but lacks the phenyl group.
Uniqueness
4-Phenyl-2-(piperidin-3-yl)thiazole is unique due to the combination of the thiazole, piperidine, and phenyl groups, which can confer distinct chemical and biological properties. This combination can enhance its binding affinity to biological targets and its potential as a therapeutic agent .
Propiedades
Fórmula molecular |
C14H16N2S |
|---|---|
Peso molecular |
244.36 g/mol |
Nombre IUPAC |
4-phenyl-2-piperidin-3-yl-1,3-thiazole |
InChI |
InChI=1S/C14H16N2S/c1-2-5-11(6-3-1)13-10-17-14(16-13)12-7-4-8-15-9-12/h1-3,5-6,10,12,15H,4,7-9H2 |
Clave InChI |
GLPYPAYCZUFIAH-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CNC1)C2=NC(=CS2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{2-chloro-1-[3-(methylamino)propyl]-1H-imidazol-5-yl}acetonitrile](/img/structure/B13208499.png)
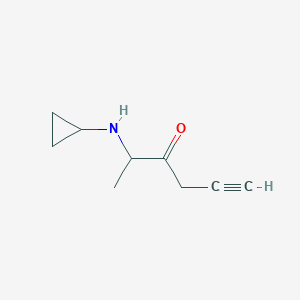
![4-[(Cyclopentyloxy)methyl]piperidine](/img/structure/B13208510.png)
![1-Methyl-5-[(methylamino)methyl]-1H-pyrazol-3-amine](/img/structure/B13208518.png)
![1-[1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine](/img/structure/B13208522.png)
![3-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyl-3-[3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B13208525.png)


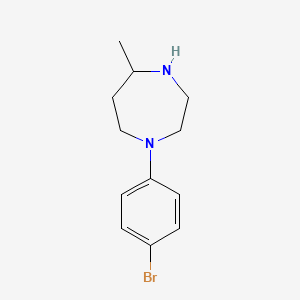
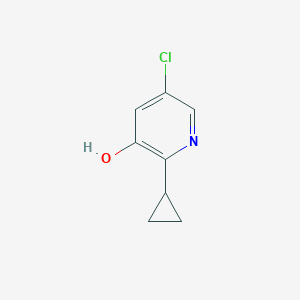
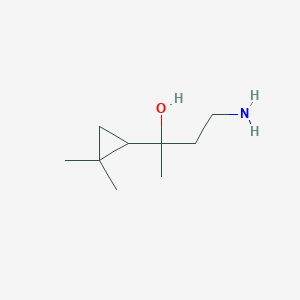

![[2-(3-Methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl]methanesulfonyl chloride](/img/structure/B13208559.png)
![(2S,4R)-2-(Bromomethyl)-4-[3-(trifluoromethyl)phenyl]oxolane](/img/structure/B13208566.png)
